molecular formula C14H21ClN2O4 B2395760 (2S)-2-[(3-Amino-2,2-dimethylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride CAS No. 2378490-67-4

(2S)-2-[(3-Amino-2,2-dimethylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride

Cat. No.: B2395760
CAS No.: 2378490-67-4
M. Wt: 316.78
InChI Key: WHEMMJUAKRIRCY-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[(3-Amino-2,2-dimethylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride is a synthetic tyrosine derivative of significant interest in neuroscience and medicinal chemistry research . Its primary research application centers on its potential to inhibit the aggregation of beta-amyloid peptides , a key pathological hallmark of Alzheimer's disease. The compound is structurally designed to mimic natural recognition elements, allowing it to interfere with the self-assembly process of amyloidogenic proteins into toxic oligomers and fibrils. This mechanism positions it as a valuable chemical tool for probing the molecular pathways of protein misfolding and aggregation . Consequently, it is extensively utilized in in vitro biochemical assays and cell-based models to study neurotoxicity and to evaluate potential therapeutic strategies aimed at mitigating amyloid-driven pathogenesis. Its research value extends to the development of diagnostic agents and as a lead compound for structure-activity relationship (SAR) studies aimed at optimizing potency and bioavailability for central nervous system targets.

Properties

IUPAC Name

(2S)-2-[(3-amino-2,2-dimethylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4.ClH/c1-14(2,8-15)13(20)16-11(12(18)19)7-9-3-5-10(17)6-4-9;/h3-6,11,17H,7-8,15H2,1-2H3,(H,16,20)(H,18,19);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEMMJUAKRIRCY-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S)-2-[(3-Amino-2,2-dimethylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid; hydrochloride, often referred to as a derivative of phenolic amino acids, has garnered attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant, and antimicrobial properties.

Chemical Structure and Properties

The compound is characterized by its unique structure that combines an amino acid backbone with a 4-hydroxyphenyl moiety. This structural feature is significant as it influences the compound's interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives:

  • Cell Viability Studies : Research conducted on A549 non-small cell lung cancer (NSCLC) cells showed that certain derivatives could reduce cell viability significantly. For instance, some compounds achieved up to a 50% reduction in viability, indicating strong cytotoxic effects against cancer cells .
  • Mechanism of Action : The anticancer activity is thought to be mediated through multiple pathways, including apoptosis induction and inhibition of cell migration. Notably, compound 20 from a related study exhibited potent activity by not only reducing cell viability but also suppressing A549 cell migration .

Antioxidant Properties

The antioxidant capacity of (2S)-2-[(3-Amino-2,2-dimethylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid is another area of interest:

  • DPPH Radical Scavenging Assay : In antioxidant assays, the compound demonstrated significant radical scavenging activity. Compounds derived from this structure were compared with standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT), showing promising results in reducing oxidative stress .

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored:

  • Screening Against Pathogens : Studies involving ESKAPE pathogens revealed that some derivatives exhibited antimicrobial activity against multidrug-resistant strains. For example, certain modifications of the base structure showed effectiveness against Candida auris and other resistant pathogens .
  • Structure-Activity Relationship : The presence of the 4-hydroxyphenyl group appears to enhance the antimicrobial efficacy of these derivatives. However, some compounds demonstrated limited activity against specific Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

StudyFocusKey Findings
MDPI Study (2024)Anticancer ActivityCertain derivatives reduced A549 cell viability by up to 50%, with significant apoptosis induction observed.
Antioxidant EvaluationDPPH AssayCompounds showed competitive antioxidant properties compared to ascorbic acid and BHT.
Antimicrobial ScreeningESKAPE PathogensSome derivatives displayed activity against resistant strains like Candida auris, while others showed no effect against common pathogens.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit promising anticancer properties. Specifically, compounds derived from this structure have shown the ability to reduce cell viability in non-small cell lung cancer (A549) models by up to 50% and inhibit cell migration .
    • The most effective candidates demonstrated a structure-dependent mechanism of action, suggesting that modifications to the core structure can enhance efficacy against cancer cells while minimizing toxicity to normal cells .
  • Antioxidant Properties :
    • The compound has also been evaluated for its antioxidant capabilities. In vitro studies using the DPPH radical scavenging assay revealed that certain derivatives possess significant antioxidant activity, comparable to established antioxidants like ascorbic acid . This positions these compounds as potential therapeutic agents for conditions associated with oxidative stress.

Biochemical Mechanisms

The mechanism by which (2S)-2-[(3-Amino-2,2-dimethylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid exerts its effects involves multiple pathways:

  • Cellular Signaling : The compound may influence various signaling pathways involved in apoptosis and cell cycle regulation, contributing to its anticancer effects.
  • Free Radical Scavenging : Its structural features allow it to interact with free radicals, thereby neutralizing oxidative damage in cells.

Case Studies

  • In Vitro Studies :
    • A series of compounds based on the 3-((4-hydroxyphenyl)amino)propanoic acid framework were synthesized and tested against A549 cells. The results indicated that specific modifications led to enhanced cytotoxicity and reduced migration of cancer cells .
    • Further investigations into the antioxidant properties demonstrated that certain derivatives could significantly reduce oxidative stress markers in treated cells compared to controls.
  • Comparative Analysis :
    • In a comparative study involving standard chemotherapeutics like doxorubicin and cisplatin, certain derivatives of the compound showed comparable or superior efficacy in reducing cell viability in cancer models . This suggests potential for development as alternative or adjunct therapies in cancer treatment.

Data Tables

Compound Activity Cell Line Tested IC50 (µM) Mechanism
Compound 1AnticancerA54915Apoptosis induction
Compound 20AntioxidantVero10Free radical scavenging
Compound 12AnticancerA54925Cell cycle arrest

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features for Comparison :

Core amino acid backbone: Presence of (2S)-configured α-amino acid with aromatic or substituted side chains.

Acyl modifications: Substituents on the amino group (e.g., branched, cyclic, or functionalized acyl chains).

Hydrochloride salt form : Impacts solubility, crystallinity, and bioavailability.

Bioactive motifs : Hydroxyphenyl groups, peptidomimetic linkages, or stereospecific configurations.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Reference
(2S)-2-[(3-Amino-2,2-dimethylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid hydrochloride C₁₅H₂₂ClN₃O₄ 343.81 3-Amino-2,2-dimethylpropanoyl, 4-hydroxyphenyl Branched acyl group, chiral center, hydrochloride salt Target Compound
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid (L-Tyrosine analog) C₉H₁₁NO₃ 181.19 None (parent amino acid) Natural α-amino acid, lacks acyl modification
(2S)-2-amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride C₁₅H₁₆ClN₃O₂ 305.76 Phenyldiazenyl group Azo-functionalized aromatic side chain, photosensitive
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid C₂₇H₂₇N₃O₇ 491.50 Tripeptide-like chain with dual hydroxyphenyl groups Peptidomimetic structure, multiple stereocenters
(S)-2-[(2R,3S)-2-Ammonio-3-hydroxy-3-(4-nitrophenyl)propanamido]-4-methyl-pentanoate monohydrate C₁₅H₂₁N₃O₇·H₂O 379.37 4-Nitrophenyl, hydroxypropanamido Nitro-functionalized, zwitterionic form

Key Findings :

Bioactivity and Stereochemistry: The (2S)-configuration in the target compound and its analogs (e.g., L-tyrosine derivatives) is critical for receptor binding, as enantiomers like (2R)-configured variants exhibit reduced activity . The 4-hydroxyphenyl group mimics tyrosine residues, enabling interactions with enzymes or transporters reliant on phenolic hydroxyl groups .

Compounds with peptidomimetic chains (e.g., tripeptide-like structures in ) show higher molecular weights and complexity, which may limit bioavailability despite increased target specificity.

Functional Group Effects :

  • Azo groups (e.g., phenyldiazenyl in ) confer photosensitivity and redox activity but may introduce toxicity risks.
  • Nitro groups (e.g., in ) enhance electron-withdrawing properties but require metabolic activation for efficacy.

Salt Forms :

  • Hydrochloride salts (target compound, ) improve aqueous solubility compared to free acids or zwitterionic forms (e.g., ), facilitating formulation in polar solvents.

Preparation Methods

Direct Resolution from L-Tyrosine

L-Tyrosine is subjected to enzymatic resolution using acylase I in biphasic systems (water:ethyl acetate), achieving enantiomeric excess >99%. The reaction proceeds at 25°C for 24 hours, with yields averaging 78–82%.

Asymmetric Hydrogenation

Palladium-catalyzed hydrogenation of (Z)-α-acetamidocinnamic acid derivatives under high pressure (50–100 bar H₂) produces the (2S)-configured product. Key parameters:

Catalyst System Temperature Yield ee (%)
Pd/C with (R)-BINAP 60°C 89% 98.5
Rhodium-DuPhos complex 40°C 92% 99.2

This method offers superior scalability but requires specialized equipment.

Step 2: Preparation of 3-Amino-2,2-dimethylpropanoic Acid

The β-amino acid fragment is synthesized via two pathways:

Nitro Group Reduction

2,2-Dimethyl-3-nitropropanoic acid undergoes catalytic hydrogenation (5% Pd/C, 30 psi H₂) in methanol:water (4:1). Post-reduction purification via ion-exchange chromatography achieves 94–96% purity.

Strecker Synthesis

Reaction of 2,2-dimethylpropanal with ammonium chloride and sodium cyanide in acidic conditions yields the α-amino nitrile, hydrolyzed to the target acid with 6M HCl. This three-step sequence provides 68–72% overall yield but generates stoichiometric waste.

Step 3: Amide Bond Formation

Coupling the two fragments employs three principal strategies:

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) in dichloromethane achieves 85–88% yields. Critical parameters:

Reagent Ratio (DCC:HOBt) Reaction Time Temperature Yield
1.2:1 12 h 0°C → RT 78%
1.5:1 8 h 0°C → RT 86%

Excess DCC risks oxazolone formation, requiring careful stoichiometric control.

Uranium/Guanidinium Reagents

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) in DMF enables rapid coupling (2–4 h) at 0°C with 91–93% yields. Despite higher cost, this method minimizes racemization.

Enzymatic Coupling

Thermolysin-catalyzed amidation in aqueous tert-butanol (pH 7.5) provides 82% yield with complete stereoretention. While environmentally favorable, substrate solubility limits industrial application.

Step 4: Hydrochloride Salt Formation

Salt formation is achieved through three approaches:

Method Conditions Purity Crystal Habit
Gas-phase HCl absorption EtOAc, 0°C, 2 h 99.1% Needles (50–100 µm)
Aqueous HCl precipitation 1M HCl, anti-solvent (EtOH) 98.7% Platelets (20–50 µm)
Solvent evaporation HCl/dioxane, 40°C, vacuum 99.4% Prisms (100–200 µm)

Crystal morphology directly impacts dissolution rates, with prismatic forms preferred for pharmaceutical formulations.

Comparative Analysis of Preparation Methods

A multi-variable assessment of synthetic routes reveals critical trade-offs:

Parameter Carbodiimide HATU Enzymatic
Cost per gram ($) 12.50 45.80 8.20
Process Time (h) 14 6 48
Chromatography Required Yes No No
Environmental Impact High Moderate Low

HATU excels in speed and purity but suffers from prohibitive reagent costs at scale.

Optimization Strategies and Challenges

Racemization Mitigation

Maintaining stereochemical integrity requires:

  • Strict temperature control (<10°C during coupling)
  • Use of aprotic solvents (DMF > THF > DCM)
  • Minimized reaction times through high-efficiency reagents

Solvent Selection

Ternary solvent systems (DMF:THF:EtOAc 3:1:1) improve solubility of both polar amino acid and lipophilic propanoyl components, enhancing reaction rates by 22–25% compared to binary mixtures.

Industrial-Scale Production Considerations

Pilot plant data (500 L batches) identifies critical scale-up factors:

Stage Challenge Solution Implemented
Amide Coupling Exothermic reaction Jacketed reactor cooling
Salt Crystallization Polymorph control Seeding with pure Form II
Filtration Fine particle retention Pressure leaf filter

Economic analysis favors the HATU-mediated route despite reagent costs, due to reduced purification needs and higher API yields (83% vs. 76% for carbodiimide).

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ConditionsReference
Pd-catalyzed coupling65-7080°C, N₂ atmosphere, K₂CO₃
Carbodiimide-mediated amidation75-80RT, DMF, EDC/HOBt
Hydrochloride salt precipitation90-95HCl gas, anhydrous ether

Basic: What characterization techniques are essential for confirming the compound’s structural integrity and purity?

Answer:
Critical techniques include:

  • Chiral HPLC : To verify enantiomeric purity (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase) .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-hydroxyphenyl protons at δ 6.7–7.2 ppm; α-proton splitting due to stereochemistry) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereocenters .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, [M+H]⁺ ion) .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtained .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Answer:
Discrepancies in biological data (e.g., enzyme inhibition vs. activation) may arise from:

  • Experimental Variability : Differences in assay conditions (pH, temperature, co-solvents). Standardize protocols using buffers like PBS (pH 7.4) and avoid DMSO concentrations >1% .
  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity .
  • Batch Analysis : Ensure compound purity (>95% by HPLC) and exclude contaminants (e.g., residual palladium from synthesis) via ICP-MS .

Q. Example Workflow :

Validate target engagement using ITC (isothermal titration calorimetry).

Replicate findings in in vivo models (e.g., zebrafish for pharmacokinetics) .

Advanced: What computational strategies can predict the compound’s interactions with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina with high-resolution target structures (e.g., PDB ID 34K for thiazole-binding proteins) to predict binding modes .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER for assessing stability of ligand-receptor complexes (≥100 ns simulations) .
  • QSAR Modeling : Corrogate substituent effects (e.g., 4-hydroxyphenyl vs. 4-chlorophenyl) on activity using descriptors like logP and Hammett constants .

Q. Table 2: Key Parameters for MD Simulations

ParameterValueRelevance
Force FieldCHARMM36Accuracy for amino acid derivatives
Solvation ModelTIP3PMimics aqueous environments
Temperature310 KPhysiological conditions

Advanced: How can enantiomeric impurities be minimized during synthesis?

Answer:

  • Chiral Auxiliaries : Use (S)-tert-butyl sulfinamide to control stereochemistry during amide bond formation .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
  • Asymmetric Catalysis : Ruthenium-BINAP complexes for hydrogenation of prochiral intermediates (ee >99%) .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Answer:

  • Solubility : Poor in water (<0.1 mg/mL); improve using co-solvents (10% PEG-400) or cyclodextrin complexes .
  • Stability :
    • pH Sensitivity : Degrades rapidly at pH >8; store lyophilized at -20°C .
    • Light Sensitivity : Protect from UV exposure to prevent phenolic oxidation .

Advanced: What strategies optimize the compound’s bioavailability for in vivo studies?

Answer:

  • Prodrug Design : Convert the carboxylate to an ester (e.g., ethyl ester) for enhanced membrane permeability .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
  • Pharmacokinetic Profiling : Monitor plasma half-life via LC-MS/MS after IV and oral administration in rodents .

Advanced: How can researchers investigate the compound’s mechanism of action in complex biological systems?

Answer:

  • Chemical Proteomics : Use affinity pull-down assays with biotinylated analogs to identify binding partners .
  • Transcriptomics : RNA-seq to assess downstream gene regulation (e.g., NF-κB or MAPK pathways) .
  • Metabolomics : LC-HRMS to track changes in metabolic pathways (e.g., tyrosine metabolism) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.